N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3,4,5-triiodobenzamide
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Overview
Description
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3,4,5-triiodobenzamide is a useful research compound. Its molecular formula is C18H14I3N3O2 and its molecular weight is 685.042. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Characterization
Compounds with similar structures have been synthesized and characterized to understand their chemical properties and potential applications. For instance, the synthesis and structural characterization of p-nitrobenzamide compounds, including derivatives with similar complex structures, have been reported. These studies often involve spectroscopic methods like NMR and IR, as well as X-ray diffraction techniques to elucidate the molecular geometry and electronic structure, which are crucial for understanding their reactivity and potential applications in materials science or as chemical intermediates (Arslan, Kazak, & Aydın, 2015).
Antimicrobial Activity
Derivatives of benzamides, including those with additional functional groups or heterocyclic components, have been explored for their antimicrobial properties. Research into the synthesis and antimicrobial screening of benzamide derivatives, for example, has shown potential in developing new therapeutic agents against bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).
Bioactive Compounds and Drug Design
Chemical entities containing benzamide motifs are frequently investigated for their biological activities, which can lead to the design of new drugs. Studies on compounds with benzamide structures have examined their role in inhibiting biological processes such as mitosis in plant cells, indicating potential applications in agriculture or as lead compounds for anticancer drugs (Merlin, Nurit, Ravanel, Bastide, Coste, & Tissut, 1987).
Mechanism of Action
Target of Action
The primary targets of this compound are human recombinant alkaline phosphatases, including human tissue-nonspecific alkaline phosphatase (h-TNAP), tissue-specific human intestinal alkaline phosphatase (h-IAP), human placental alkaline phosphatase (h-PLAP), and human germ cell alkaline phosphatase (h-GCAP) . These enzymes play crucial roles in a variety of biological processes, including bone mineralization, lipid metabolism, and signal transduction .
Mode of Action
The compound interacts with its targets by inhibiting their enzymatic activity . It has been found to inhibit alkaline phosphatases to a lesser degree than ecto-5′-nucleotidases . This suggests that the compound may bind to the active sites of these enzymes, preventing them from catalyzing their respective reactions .
Biochemical Pathways
The inhibition of alkaline phosphatases and ecto-5′-nucleotidases by this compound can affect several biochemical pathways. Alkaline phosphatases are involved in the hydrolysis of phosphate esters, contributing to the regulation of intracellular levels of phosphate and inorganic pyrophosphate . Ecto-5′-nucleotidases are involved in the regulation of purinergic signaling, which plays a role in a variety of physiological processes, including neurotransmission, immune response, and thromboregulation .
Pharmacokinetics
As a metabolite of aminophenazone, a nonsteroidal anti-inflammatory drug , it is likely to share some of its pharmacokinetic properties. Aminophenazone is known to be well-absorbed orally and is metabolized in the liver . Its metabolites, including this compound, are likely to be excreted in the urine .
Result of Action
The molecular and cellular effects of the compound’s action are likely to be related to its inhibitory effects on its target enzymes. By inhibiting alkaline phosphatases and ecto-5′-nucleotidases, it may alter the levels of phosphate, inorganic pyrophosphate, and nucleotides within cells . This could potentially affect a variety of cellular processes, including signal transduction, energy metabolism, and cell proliferation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect its binding to its target enzymes and its inhibitory activity . Additionally, factors such as the compound’s formulation and route of administration can influence its absorption and distribution within the body .
Biochemical Analysis
Biochemical Properties
In biochemical reactions, N-(2,3-DIMETHYL-5-OXO-1-PHENYL(3-PYRAZOLIN-4-YL))(3,4,5-TRIIODOPHENYL)FORMAMIDE interacts with several enzymes, proteins, and other biomolecules . It has been tested for its inhibitory potential against human recombinant alkaline phosphatase including human tissue-nonspecific alkaline phosphatase (h-TNAP), tissue-specific human intestinal alkaline phosphatase (h-IAP), human placental alkaline phosphatase (h-PLAP), and human germ cell alkaline phosphatase (h-GCAP) . It was also tested against recombinant human and rat ecto-5′-nucleotidases .
Molecular Mechanism
The molecular mechanism of action of N-(2,3-DIMETHYL-5-OXO-1-PHENYL(3-PYRAZOLIN-4-YL))(3,4,5-TRIIODOPHENYL)FORMAMIDE is complex and involves multiple interactions at the molecular level. It is known to bind nucleotide protein targets , but the specifics of these binding interactions, enzyme inhibition or activation, and changes in gene expression are still being studied.
Properties
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3,4,5-triiodobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14I3N3O2/c1-10-16(18(26)24(23(10)2)12-6-4-3-5-7-12)22-17(25)11-8-13(19)15(21)14(20)9-11/h3-9H,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTQITJLMGVQZOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=CC(=C(C(=C3)I)I)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14I3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
685.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.